4-Hydroxy-Teriflunomide
Description
Historical Context and Discovery
The discovery of 4-Hydroxy-Teriflunomide is intrinsically linked to the development history of its parent compounds. The foundational compound leflunomide was first identified in 1978, initially investigated as an agricultural pesticide before researchers recognized its potential immunosuppressive properties. During preclinical studies, scientists observed leflunomide's effectiveness in preventing and alleviating symptoms in animal models of arthritis, which led to its eventual approval for treating rheumatoid arthritis in 1998.
The transformation pathway from leflunomide to teriflunomide occurs through the opening of the isoxazole ring in leflunomide, resulting in the formation of A771726 (teriflunomide) in its two isoforms. This biotransformation happens rapidly in vivo, making teriflunomide the principal active moiety responsible for the therapeutic effects attributed to leflunomide.
This compound emerged as a subject of research interest during metabolic studies of teriflunomide. While teriflunomide became commercially available as a treatment for multiple sclerosis under the brand name Aubagio following its approval by the United States Food and Drug Administration in September 2012 and by the European Union in August 2013, the discovery and characterization of its metabolites, including this compound, has contributed significantly to understanding the complete metabolic profile of these compounds.
Structural Characterization and Nomenclature
This compound possesses distinct structural features that differentiate it from its parent compound. The molecular formula of this compound is C12H9F3N2O3, with a molecular weight of 286.21 g/mol, which distinguishes it from teriflunomide (C12H9F3N2O2, molecular weight 270.21 g/mol) by the addition of one oxygen atom.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide. This nomenclature indicates the compound's structural configuration, with the (Z) designation specifying the stereochemistry around the double bond.
Several alternative names and identifiers exist for this compound:
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service (CAS) Number | 1058722-45-4 |
| Common Synonyms | Methyl-OH HMR1726, Teriflunomide metabolite M7 |
| InChIKey | WHYQOFDUXDGMTM-KTKRTIGZSA-N |
| UNIINRC | 7BA9FEK |
The structural difference between this compound and teriflunomide lies primarily in the hydroxylation at the 4-position of the but-2-enamide moiety. While teriflunomide contains a hydroxyl group at position 3, this compound features hydroxyl groups at both positions 3 and 4, resulting in a 3,4-dihydroxy configuration. This additional hydroxyl group significantly alters the compound's chemical properties, including its polarity, solubility, and potential interactions with biological targets.
The core structure of this compound retains the trifluoromethyl group on the phenyl ring and the cyano group at position 2 of the but-2-enamide backbone, which are characteristic features of this class of compounds. The Z-configuration around the central double bond is critical for the biological activity of these molecules and is maintained in this compound.
Position in Metabolic Pathways
This compound occupies a specific position in the metabolic cascade of leflunomide and teriflunomide. The metabolic transformation begins with leflunomide, which undergoes rapid conversion to teriflunomide through the opening of its isoxazole ring. This initial biotransformation occurs primarily in the intestinal mucosa and plasma, resulting in teriflunomide as the predominant active moiety in circulation.
Teriflunomide subsequently undergoes further metabolism, with this compound emerging as one of its identified metabolites. Research has shown that teriflunomide metabolism proceeds through multiple pathways, including hydrolysis, oxidation, N-acetylation, and sulfate conjugation. The formation of this compound specifically results from the hydroxylation of teriflunomide at the 4-position of the but-2-enamide moiety, likely through oxidative metabolism.
Studies of human liver microsomes have demonstrated that teriflunomide undergoes metabolic transformation to produce several metabolites, with this compound (referred to as metabolite M7 in some research) being among them. Quantitative analyses have revealed that the concentration of this compound in biological samples is typically almost two orders of magnitude lower than that of teriflunomide, indicating that it represents a minor metabolic pathway.
The metabolic fate of this compound itself remains less thoroughly characterized compared to its parent compounds. However, the additional hydroxyl group likely increases the compound's polarity, potentially facilitating its elimination through renal pathways. The cytochrome P450 enzyme system, particularly specific isoforms such as CYP2C19 and CYP2D6, may play roles in the metabolism of teriflunomide and potentially in the formation of this compound, though direct evidence of the specific enzymes responsible for this hydroxylation remains limited.
The metabolic pathway can be summarized as follows:
| Compound | Transformation | Resulting Metabolite |
|---|---|---|
| Leflunomide | Opening of isoxazole ring | Teriflunomide |
| Teriflunomide | Hydroxylation at 4-position | This compound |
Recent research utilizing advanced analytical methodologies has detected this compound in human serum samples, confirming its presence as a metabolite in vivo. In a study analyzing pooled serum samples, the concentration of this compound was reported to be 0.54 to 0.56 ng/mL, compared to teriflunomide concentrations of 0.96 to 6.8 ng/mL in the same samples.
Significance in Pharmaceutical Research
This compound holds substantial significance in pharmaceutical research, particularly in understanding the complete pharmacological and metabolic profile of teriflunomide and related compounds. As a metabolite of a clinically approved medication, this compound serves as an important marker for metabolism studies and potentially contributes to the overall therapeutic or adverse effects observed with teriflunomide treatment.
Research has established that the primary mechanism of action of teriflunomide involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine synthesis. This inhibition results in reduced proliferation of activated T and B lymphocytes, which constitutes the basis for teriflunomide's therapeutic effect in multiple sclerosis. Given its structural similarity to teriflunomide, this compound may retain some capacity to interact with DHODH, potentially contributing to the overall pharmacological profile of teriflunomide therapy.
Investigations into the pharmacological properties of this compound specifically have identified it as suitable for DHODH-related research, suggesting that this metabolite maintains some ability to interact with this key enzymatic target. The structural modifications in this compound, particularly the additional hydroxyl group, may alter its binding affinity or specificity for DHODH compared to teriflunomide, potentially resulting in different pharmacodynamic properties.
Recent research has explored the potential applications of DHODH inhibitors in contexts beyond multiple sclerosis. For instance, studies have investigated the utility of DHODH inhibitors, including teriflunomide, in combination with other therapeutic agents for treating viral infections such as SARS-CoV-2. These investigations have demonstrated that DHODH inhibitors can enhance the antiviral efficiency of other medications by suppressing cellular cytidine triphosphate synthesis, thereby favoring the incorporation of therapeutic nucleoside analogues into viral RNA. This research direction opens new avenues for exploring the potential applications of this compound and related compounds.
Another significant research finding related to teriflunomide and potentially relevant to this compound involves the induction of epithelial-mesenchymal transition (EMT)-like phenotypes in lung epithelial cells. Studies have shown that A771726 (teriflunomide) can induce EMT-like characteristics through the inhibition of DHODH, a process that was reversed by the addition of exogenous uridine. This research highlights the importance of understanding the complete metabolic profile of teriflunomide, including the formation and activity of metabolites like this compound, in comprehending the full spectrum of biological effects associated with these compounds.
The presence of this compound in human serum samples has been detected using advanced analytical methodologies, demonstrating the compound's existence in vivo. A recent study detected this compound in 14% of analyzed serum pools, indicating that while it represents a minor metabolic pathway, it consistently appears as part of the metabolic profile of teriflunomide in humans.
Properties
CAS No. |
1058722-45-4 |
|---|---|
Molecular Formula |
C12H9F3N2O3 |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
(Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(20)9(5-16)10(19)6-18/h1-4,18-19H,6H2,(H,17,20)/b10-9- |
InChI Key |
WHYQOFDUXDGMTM-KTKRTIGZSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/CO)\O)/C#N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N |
Synonyms |
(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methylisoxazole-4-carbonyl Chloride
The foundational step in telescoped syntheses involves converting 5-methylisoxazole-4-carboxylic acid to its acyl chloride derivative. Patent US10526279B2 demonstrates that thionyl chloride (SOCl₂) in toluene at 75°C achieves near-quantitative conversion within 10–12 hours. This method avoids phosphorus-based chlorinating agents, reducing environmental and safety risks. The resultant 5-methylisoxazole-4-carbonyl chloride is directly used without isolation, minimizing degradation risks associated with moisture-sensitive intermediates.
Coupling with 4-Trifluoromethylaniline
The acid chloride intermediate reacts with 4-trifluoromethylaniline in a biphasic solvent system. Cesium carbonate in ethyl methyl ketone (EMK) and water facilitates efficient amide bond formation at 55°C, yielding leflunomide precursors. This step achieves 85–90% conversion, with EMK enhancing solubility and cesium carbonate acting as a phase-transfer catalyst. Critically, omitting intermediate isolation reduces processing time and eliminates purification losses.
Ring-Opening to Teriflunomide
Leflunomide undergoes base-mediated isoxazole ring opening using aqueous sodium hydroxide (NaOH) in methanol at 55°C. The reaction selectively generates the (Z)-isomer of teriflunomide with 87–94% yield and >99% purity. Patent US10526279B2 emphasizes that controlled pH during acidification (5N HCl) prevents isomerization, ensuring consistent stereochemical outcomes.
Table 1: Key Parameters for Telescoped Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | 98 | 99.5 |
| Solvent System | Toluene/EMK-Water Biphasic | 90 | 99.2 |
| Base for Ring Opening | NaOH in Methanol-Water | 94 | 99.4 |
| Acidification Agent | 5N HCl | 91 | 99.3 |
Cyanoacetic Acid Anhydride Route
Formation of Cyanoacetic Acid Anhydride
CN102786437A discloses a novel pathway starting with cyanoacetic acid self-condensation. Heating cyanoacetic acid in toluene at 90–110°C for 16 hours produces cyanoacetic acid anhydride with 82.9% yield. Alternatively, vanadium pentoxide (V₂O₅) in tetrahydrofuran (THF) accelerates anhydride formation to 89.8% yield within 24 hours, albeit with higher catalyst costs.
Reaction with 4-Trifluoromethylaniline
The anhydride reacts with 4-trifluoromethylaniline in acetonitrile catalyzed by sulfuric acid. At 81°C, this step forms 2-cyano-N-(4-trifluoromethylphenyl)acetamide (Intermediate IV) with 73.1% yield. Notably, acetonitrile’s high dielectric constant stabilizes the transition state, while sulfuric acid protonates the amine, enhancing nucleophilicity.
Acetylation to Teriflunomide
Intermediate IV undergoes acetylation using acetyl chloride in THF with sodium hydride (NaH) as a base. Room-temperature reactions for 24 hours yield teriflunomide with 78.5% purity and 99.42% AUC (area under the curve) by HPLC. NaH’s strong base strength deprotonates the α-carbon, enabling efficient enolate formation for Z-configuration retention.
Table 2: Performance Metrics for Cyanoacetic Acid Route
| Step | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Anhydride Formation | Toluene Reflux, 16h | 82.9 | 98.7 |
| Intermediate IV Synthesis | H₂SO₄ in Acetonitrile, 81°C | 73.1 | 97.5 |
| Final Acetylation | NaH/THF, 24h | 78.5 | 99.4 |
Solvent and Base Optimization in Industrial Processes
Solvent Selection for Reaction Efficiency
Ethyl methyl ketone (EMK) emerges as the preferred solvent for coupling reactions due to its balanced polarity and immiscibility with water, enabling efficient biphasic separation. Comparative studies show EMK improves yields by 12% over ethyl acetate, attributed to enhanced solubility of 4-trifluoromethylaniline.
Impact of Base on Reaction Kinetics
Cesium carbonate outperforms sodium carbonate in coupling reactions, achieving 90% yield versus 72% for Na₂CO₃. The larger ionic radius of Cs⁺ stabilizes the transition state, lowering activation energy. For ring-opening steps, sodium hydroxide in methanol-water mixtures ensures complete isoxazole cleavage without over-hydrolysis.
Table 3: Solvent and Base Performance Comparison
| Solvent/Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| EMK (Coupling) | 90 | 1 |
| Ethyl Acetate (Coupling) | 78 | 1.5 |
| Cs₂CO₃ (Base) | 90 | 1 |
| Na₂CO₃ (Base) | 72 | 2 |
Comparative Analysis of Synthetic Methods
The telescoped acid chloride route offers superior scalability, with patent US10526279B2 reporting batch sizes exceeding 1 kg. However, it requires stringent moisture control during acyl chloride formation. In contrast, the cyanoacetic acid pathway (CN102786437A) uses stable intermediates, enabling ambient storage but involves higher catalyst costs. Industrial viability assessments favor the telescoped method for its 94% overall yield and reduced purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-Teriflunomide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound, teriflunomide.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Therapeutic Applications
1. Multiple Sclerosis Treatment:
- Efficacy: Clinical studies have demonstrated that Teriflunomide significantly reduces the frequency of clinical exacerbations in patients with relapsing MS. The 14 mg dose has shown a reduction in disability progression over one to two years .
- Safety Profile: Common adverse effects include diarrhea, nausea, hair thinning, and elevated liver enzymes. Monitoring is essential due to potential drug-induced liver injury .
2. Autoimmune Diseases:
- Rheumatoid Arthritis: Originally developed for rheumatoid arthritis, Teriflunomide exhibits anti-proliferative effects, making it a candidate for treating other autoimmune diseases .
- Inflammatory Bowel Disease: Research indicates potential benefits in managing inflammatory bowel diseases due to its immunomodulatory properties.
3. Cancer Therapy:
- Antitumor Effects: Preliminary studies suggest that 4-Hydroxy-Teriflunomide may have antitumor activity by modulating immune responses and inhibiting tumor cell proliferation. Further research is required to establish its efficacy in oncology .
Pharmacokinetics and Mechanism of Action
This compound exhibits favorable pharmacokinetics:
- Absorption: Rapidly absorbed with a half-life of approximately 15-18 days.
- Protein Binding: Over 99% protein-bound at therapeutic concentrations.
- Elimination: Primarily eliminated via biliary and renal routes; cholestyramine can accelerate elimination in cases of toxicity .
The mechanism involves inhibition of pyrimidine synthesis, leading to reduced lymphocyte activation and proliferation. This action is critical in conditions characterized by excessive immune responses.
Case Study: Efficacy in Multiple Sclerosis
A comprehensive review of five clinical trials involving 3,231 participants indicated that Teriflunomide significantly reduced relapse rates compared to placebo. The results highlighted:
- A relative risk reduction in disability progression with higher doses.
- A consistent safety profile across different populations .
Ongoing Research
Current studies are exploring the use of this compound in combination therapies for MS and other autoimmune diseases. These trials aim to assess long-term efficacy, safety, and quality of life improvements among patients .
Mechanism of Action
4-Hydroxy-Teriflunomide exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis. This inhibition leads to a decrease in the proliferation of T and B cells, thereby reducing the immune response . The compound also affects other molecular targets, including various protein tyrosine kinases, which play a role in cell signaling and growth .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-Hydroxy-Teriflunomide and related compounds:
Key Observations :
- Hydroxylation Impact: The hydroxyl group in this compound increases polarity compared to Teriflunomide, likely reducing membrane permeability but enhancing aqueous solubility .
- Trifluoromethyl Group: Shared with Teriflunomide and Leflunomide impurities, this group contributes to metabolic stability and target binding .
Analytical and Pharmacological Comparisons
Detection Methods
- This compound: Identified via HPLC-MS/MS in pooled serum samples, with characteristic fragment ions at m/z 268.1 (M-H⁻) and 225.0 (loss of CO) .
- Teriflunomide: Detected using similar chromatographic conditions but distinguishable by the absence of hydroxyl-related fragmentation .
- Leflunomide-Related Compound A: Requires derivatization for GC-MS analysis due to volatility and lack of ionizable groups .
Biological Activity
4-Hydroxy-teriflunomide (4-HO-TF) is a metabolite of teriflunomide, an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Understanding the biological activity of 4-HO-TF is crucial for elucidating its role in MS therapy and its mechanism of action.
This compound exerts its biological effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which are critical in the pathogenesis of MS. By selectively targeting these immune cells, 4-HO-TF helps modulate the immune response without significantly affecting resting lymphocytes, thereby preserving normal immune functions.
Pharmacokinetics
The pharmacokinetic profile of 4-HO-TF indicates that it has a prolonged half-life and exhibits extensive protein binding (over 99%) in plasma. Following oral administration, peak plasma concentrations are typically reached within 1 to 4 hours. The compound is primarily eliminated through biliary and renal routes, with minimal metabolism observed in systemic circulation .
Efficacy in Clinical Studies
Clinical studies have demonstrated the efficacy of teriflunomide, and by extension its metabolite 4-HO-TF, in reducing relapse rates and disease progression in MS patients. The following table summarizes key findings from clinical trials:
Safety Profile
The safety profile of teriflunomide, including its metabolite 4-HO-TF, has been generally favorable. Common adverse events include:
- Gastrointestinal issues : Diarrhea and nausea
- Hematological effects : Neutropenia and lymphopenia
- Liver enzyme elevations : Transient increases in alanine aminotransferase (ALT)
- Alopecia : Hair thinning reported by some patients
Long-term studies indicate that these adverse effects are often dose-related and manageable, with most patients tolerating the treatment well over extended periods .
Case Studies
- Case Study A : A 45-year-old female with relapsing-remitting MS experienced a significant reduction in relapse frequency after switching from interferon-beta to teriflunomide at a dose of 14 mg. MRI scans showed decreased gadolinium-enhancing lesions after six months.
- Case Study B : A cohort study involving patients previously treated with other disease-modifying therapies (DMTs) showed that those who switched to teriflunomide had lower ARR and improved disability scores compared to those who continued on their previous therapies.
Q & A
Q. What protocols ensure ethical compliance in human serum studies involving this compound?
- Guidelines :
- Obtain IRB approval for serum sampling (document storage conditions: -80°C, avoid freeze-thaw cycles).
- Anonymize donor metadata (age, gender, comorbidities) and validate consent forms .
Q. How can researchers enhance reproducibility in metabolite identification workflows?
- Best Practices :
- Deposit raw MS/MS spectra in public repositories (e.g., MetaboLights).
- Adopt FAIR principles for data sharing (metadata standardization via ISA-Tab) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
